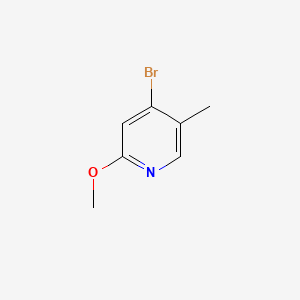

4-Bromo-2-methoxy-5-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-methoxy-5-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Molecular Structure Analysis

The molecular formula of this compound is C7H8BrNO . It has a molecular weight of 202.05 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be involved in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point range of 36.0 to 40.0°C . The compound should be stored at a temperature between 0-10°C .Wissenschaftliche Forschungsanwendungen

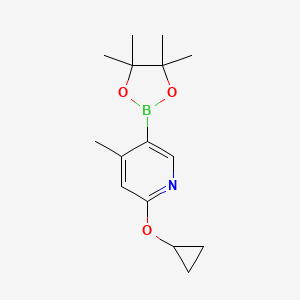

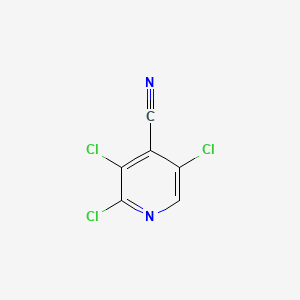

Chemical Synthesis and Functionalization

4-Bromo-2-methoxy-5-methylpyridine has been explored in various chemical synthesis and functionalization studies. For instance, Gray, Konopski, and Langlois (1994) demonstrated the selective bromination of 2-methoxy-6-methylpyridine, which afforded a derivative of this compound. This process enables the regioselective introduction of various electrophiles, showcasing its utility in synthetic chemistry (Gray, Konopski, & Langlois, 1994).

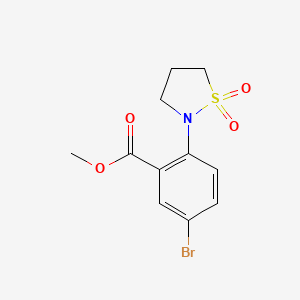

Pharmaceutical Research

The compound has also been synthesized as part of pharmaceutical research. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a derivative of this compound, which is part of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Photochemical Properties for Cancer Therapy

In a study by Pişkin, Canpolat, and Öztürk (2020), derivatives of this compound were synthesized and characterized for their photochemical properties. These properties are particularly useful for photodynamic therapy applications in cancer treatment, highlighting the compound's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Anwar, Okada, Oikawa, and Nakanishi (2000) conducted a study on the crystal structures of various 4-amino-1-methylpyridinium benzenesulfonate salts, including derivatives of this compound. This study contributes to the understanding of the crystallographic properties of this compound (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Biological Activities

Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using Suzuki cross-coupling reaction, involving this compound. This study also delves into the biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, demonstrating the compound's significance in biomedical research (Ahmad et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-2-methoxy-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP)^ . The hydroxyl-containing moieties at the imidazole C2-position of the compound may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase by this compound can potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It’s worth noting that the compound’s solubility and stability can significantly impact its bioavailability and pharmacokinetics .

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACMFJALIRLQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)